Boc-Aminooxy-PEG2
Overview
Description
Boc-Aminooxy-PEG2: is a polyethylene glycol (PEG) derivative containing a tert-butoxycarbonyl (Boc)-protected aminooxy group and an alcohol group. The hydrophilic PEG spacer increases solubility in aqueous media. The protected aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Mechanism of Action
Target of Action
Boc-Aminooxy-PEG2, also known as t-Boc-Aminoxy-PEG2-alcohol or t-Boc-Aminooxy-PEG2-alcohol, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
The compound contains a Boc-protected aminooxy group and an alcohol group . The protected aminooxy can be deprotected under mildly acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . This allows the compound to bind to its target protein. Once bound, the PROTAC recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEGylation. PEGylation is a process that involves the attachment of polyethylene glycol (PEG) to a molecule, which can alter the molecule’s pharmacokinetics . PEGylation can increase the circulating half-life of a molecule, improve its solubility, and reduce its immunogenicity . For example, the circulating half-life of PEG increases with increasing molecular weight .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the aminooxy group . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other molecules .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Aminooxy-PEG2 can change over time due to its stability and degradation properties. The compound is generally stable when stored at recommended conditions, such as 2-8°C for short-term storage and -20°C for long-term storage. Its stability can be affected by factors such as pH, temperature, and exposure to light. Long-term studies have shown that this compound can maintain its functionality in bioconjugation reactions, although its activity may decrease over extended periods .
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of oxime linkages with aldehyde or ketone groups on biomolecules. This reaction is facilitated by enzymes and cofactors that catalyze the deprotection of the Boc group and the subsequent formation of the oxime bond. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Aminooxy-PEG2 typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected with a Boc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy compound is then reacted with a PEG derivative to introduce the PEG spacer.
Introduction of the Alcohol Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions: Boc-Aminooxy-PEG2 undergoes various chemical reactions, including:
Deprotection: The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield the free aminooxy group.
Oxime Formation: The free aminooxy group can react with aldehydes or ketones to form stable oxime linkages
Substitution Reactions: The hydroxyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Deprotection: Mild acidic conditions, such as trifluoroacetic acid (TFA), are commonly used for deprotection.
Oxime Formation: Aldehydes or ketones are used as reactants, and the reaction is typically carried out in aqueous or organic solvents
Substitution Reactions: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products:
Deprotected Aminooxy Compound: Obtained after deprotection of the Boc group.
Oxime Linkages: Formed by the reaction of the free aminooxy group with aldehydes or ketones
Substituted Derivatives: Formed by substitution reactions involving the hydroxyl group.
Scientific Research Applications
Boc-Aminooxy-PEG2 has a wide range of scientific research applications, including:
Chemistry:
Bioconjugation: Used for the conjugation of biomolecules, such as proteins and peptides, through oxime linkages
Drug Delivery: The PEG spacer enhances solubility and stability, making it useful in drug delivery systems
Biology:
Protein Labeling: Used for labeling proteins with fluorescent dyes or other tags
Cell Surface Modification: Employed in modifying cell surfaces for various biological studies
Medicine:
Therapeutic Agents: Used in the development of therapeutic agents with improved pharmacokinetics and reduced immunogenicity
Diagnostic Tools: Utilized in the development of diagnostic tools for detecting specific biomolecules
Industry:
Comparison with Similar Compounds
t-Boc-Aminooxy-PEG2-amine: Contains an amino group instead of an alcohol group.
t-Boc-Aminooxy-PEG3-alcohol: Contains a longer PEG spacer.
t-Boc-Aminooxy-PEG2-acid: Contains a carboxylic acid group instead of an alcohol group.
Uniqueness:
Hydroxyl Group: The presence of the hydroxyl group in Boc-Aminooxy-PEG2 allows for further derivatization or replacement with other reactive functional groups.
Solubility: The PEG spacer increases solubility in aqueous media, making it suitable for various applications
Versatility: The compound’s ability to form stable oxime linkages with aldehydes or ketones makes it highly versatile for bioconjugation and other applications
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5/c1-9(2,3)15-8(12)10-14-7-6-13-5-4-11/h11H,4-7H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZCGPKXSQMUKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155108 | |
Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807503-86-1 | |
Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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